![molecular formula C16H19NO3 B2503799 Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1935363-59-9](/img/structure/B2503799.png)
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds has been a subject of interest due to their potential biological activities. Paper describes a novel synthesis of 2-oxa-7-azaspiro[3.5]nonane, where spirocyclic oxetanes are converted into o-cycloalkylaminoacetanilides and then subjected to oxidative cyclizations. This method successfully produced a tetracyclic system with a benzimidazole ring fusion. Similarly, paper reports a four-step synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, starting from N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester. Paper developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which led to the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products. Lastly, paper achieved the synthesis of a diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile through a diiron nonacarbonyl-assisted spirocyclization reaction.
Molecular Structure Analysis
The molecular structures of the synthesized spirocyclic compounds are characterized by their complex ring systems. In paper , the X-ray crystal structure of the synthesized tetracyclic system reveals the presence of a spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] moiety. The NOESY NMR spectroscopy experiments in paper helped in determining the stereochemistry of the synthesized diastereomer, confirming it as the (5R*, 6S*, 7S*, 9S*)-diastereomer.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these spirocyclic compounds are varied and often involve multiple steps. Oxidative cyclizations play a crucial role in the synthesis described in paper , while the reaction between an active methylene group-containing compound and N,N-dimethylformamide dimethyl acetal is central to the findings in paper . The spirocyclization reaction facilitated by diiron nonacarbonyl is a key step in the synthesis reported in paper .
Physical and Chemical Properties Analysis
While the abstracts provided do not give extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the spirocyclic structures and the presence of various functional groups. The compounds synthesized in papers , , , and likely exhibit unique properties due to their complex molecular architectures, which could be relevant for their potential biological activities.
Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate and related compounds have been the subject of various synthetic and chemical transformation studies. For instance, a novel synthesis approach has been developed for spirocyclic oxetane-fused benzimidazole derivatives, which included the successful conversion of 2-oxa-7-azaspiro[3.5]nonane into various complex molecular structures (Gurry et al., 2015). In another study, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized through a regioselective cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013). The synthetic and isolation processes of various diastereomers, such as 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, have also been documented, showcasing the intricate chemistry involved in the creation of these compounds (Gravestock & McKenzie, 2002).
Mechanistic Studies and Applications
Mechanistic Insights and Potential Applications
Detailed mechanistic studies have been conducted to understand the formation and reactivity of such compounds. For instance, a study explored the sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane, highlighting its prominence in organic and medicinal chemistry (Bejarano et al., 2022). Another study reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which is known to react readily with substrates containing an active methylene group (Moskalenko & Boev, 2012).
Safety and Hazards
properties
IUPAC Name |
benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-7-10-17(16(11-14)8-4-9-16)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIBELPDMPXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
CAS RN |
1935363-59-9 |
Source
|
Record name | benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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